molecular formula C8H19NO2 B031362 2,2-Diethoxy-N-ethyl-1-ethanamine CAS No. 69148-92-1

2,2-Diethoxy-N-ethyl-1-ethanamine

Cat. No.: B031362
CAS No.: 69148-92-1
M. Wt: 161.24 g/mol
InChI Key: YSCNYKGRVUVJHA-UHFFFAOYSA-N
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Description

2,2-Diethoxy-N-ethyl-1-ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gas Phase Molecular Elimination Kinetics

  • Research by Mora et al. (2009) analyzed the gas phase molecular elimination kinetics of 2,2-diethoxy-ethylamine and related compounds. These studies involved theoretical calculations to understand reaction mechanisms, providing insights into the chemical behavior of these compounds under specific conditions (Mora et al., 2009).

Analytical Characterization

  • Zuba and Sekuła (2013) focused on the analytical properties of hallucinogenic substances, including derivatives of 2,2-diethoxy-ethylamine. They employed methods like gas chromatography and mass spectrometry for the identification of these compounds (Zuba & Sekuła, 2013).

Ethylene Oligomerization Studies

  • A study by Nyamato, Ojwach, and Akerman (2016) utilized derivatives of 2,2-Diethoxy-N-ethyl-1-ethanamine in the synthesis of nickel(II) complexes for ethylene oligomerization, highlighting its potential in catalytic processes (Nyamato et al., 2016).

Synthesis and Chemical Transformations

  • Ri-sheng (2010) reported on the synthesis of 2-(1-Imidazolyl)ethanamine from ethyl acrylate, where derivatives of this compound might play a role in the reaction pathway (Ri-sheng, 2010).

Metabolism and Pharmacology

  • The metabolism and pharmacological characteristics of derivatives of this compound have been studied, as reported by Nielsen et al. (2017). This research is particularly focused on how these compounds are processed in the body and their potential interactions with enzymes (Nielsen et al., 2017).

Corrosion Inhibition Studies

  • Das et al. (2017) explored the use of cadmium(II) Schiff base complexes, where derivatives of this compound could be involved, for corrosion inhibition on mild steel. This indicates potential applications in materials science and engineering (Das et al., 2017).

Safety and Hazards

When handling “2,2-Diethoxy-N-ethyl-1-ethanamine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured and all sources of ignition should be removed .

Mechanism of Action

Target of Action

It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.

Mode of Action

Amines are known to interact with their targets through various mechanisms, such as direct binding or acting as a substrate or inhibitor . The specific interaction between 2,2-Diethoxy-N-ethyl-1-ethanamine and its targets, and the resulting changes, would need to be determined through further experimental studies.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions and pathways, including those involved in neurotransmission, enzymatic catalysis, and signal transduction . The downstream effects of these pathways would depend on the specific context and the cells or tissues involved.

Pharmacokinetics

The compound’s molecular weight of 16124200 and its boiling point of 185.4°C at 760 mmHg suggest that it may have reasonable bioavailability

Result of Action

Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and the context in which they are acting . Further experimental studies would be needed to determine the specific effects of this compound.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of amines

Properties

IUPAC Name

2,2-diethoxy-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNYKGRVUVJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500606
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69148-92-1
Record name 2,2-Diethoxy-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylamine (38 grams) and 1-bromo-2,2-diethoxyethane (20 grams) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture was heated at reflux overnight. After this time the mixture was washed with aqueous sodium hydroxide and the organic phase separated from the aqueous phase. The organic phase was then distilled to yield the desired product N-ethyl-N-(2,2-diethoxyethyl)amine as an oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

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